
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Übersicht
Beschreibung
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, attached to an indazole ring system. The presence of fluorine atoms often imparts unique chemical and biological properties, making this compound a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzyl bromide with indazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Acylation of the 3-Amino Group
The primary amine at the 3-position readily undergoes acylation with electrophilic reagents. For example:
-
Reaction with Chloroacetic Anhydride :
In alkaline conditions, the amine reacts with chloroacetic anhydride to form an acetamide derivative. This reaction is critical for introducing functional groups that enhance pharmacological activity .
Reaction | Conditions | Product | Yield |
---|---|---|---|
Acylation with chloroacetic anhydride | NaOH, RT, 2h | 3-(Chloroacetamido)-5-(3,5-difluorobenzyl)-1H-indazole | 85% |
This modification is analogous to methods used for structurally related indazole-3-amine derivatives .
Suzuki–Miyaura Cross-Coupling
While the parent compound lacks a halogen for direct coupling, synthetic precursors (e.g., brominated analogs) enable palladium-catalyzed cross-coupling:
-
Brominated Intermediate :
Substitution at the 5-position with bromine allows coupling with boronic acids under Suzuki conditions (PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90°C) .
Substrate | Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|---|
5-Bromo-1H-indazol-3-amine | 3,5-Difluorophenylboronic acid | PdCl₂(dppf)₂ | 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine | 78% |
This method is pivotal for introducing aromatic substituents during synthesis .
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing fluorine atoms on the benzyl group facilitate SNAr at the 3,5-difluorophenyl ring under basic conditions:
-
Reaction with Piperazine :
Heating with piperazine in DMF substitutes one fluorine atom, forming a piperazine-linked derivative .
Reaction | Conditions | Product | Yield |
---|---|---|---|
SNAr with piperazine | DMF, 120°C, 12h | 5-(3-Piperazinyl-5-fluorobenzyl)-1H-indazol-3-amine | 62% |
This modification enhances solubility and bioactivity .
Reductive Amination
The 3-amino group participates in reductive amination with aldehydes or ketones:
-
Reaction with Formaldehyde :
In the presence of NaBH₃CN, formaldehyde reacts to yield an N-methyl derivative .
Reagent | Conditions | Product | Yield |
---|---|---|---|
Formaldehyde + NaBH₃CN | MeOH, RT, 6h | 3-(Methylamino)-5-(3,5-difluorobenzyl)-1H-indazole | 90% |
C–H Functionalization
Rhodium(III)-catalyzed C–H activation enables direct functionalization of the indazole core:
-
Alkenylation with Acrylates :
Using [Cp*RhCl₂]₂ and Cu(OAc)₂, the indazole reacts with acrylates to form alkenylated derivatives .
Substrate | Reagent | Catalyst | Product | Yield |
---|---|---|---|---|
This compound | Methyl acrylate | [Cp*RhCl₂]₂, Cu(OAc)₂ | 5-(3,5-Difluorobenzyl)-6-acrylate-1H-indazol-3-amine | 55% |
Oxidation Reactions
The benzylic methylene group undergoes oxidation to a ketone under strong oxidizing conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
KMnO₄ | H₂SO₄, acetone/H₂O, 60°C | 5-(3,5-Difluorobenzoyl)-1H-indazol-3-amine | 45% |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine has been extensively studied for its potential anti-cancer properties. Research indicates that this compound can inhibit the growth of various cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HepG2 (hepatoma)
In vitro studies have demonstrated promising results, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil. For instance, the following table summarizes the IC50 values for different cancer cell lines:
Compound | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
---|---|---|---|---|
This compound | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 |
5-Fluorouracil | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 |
The mechanism of action involves the induction of apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 expression levels.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the indazole ring can significantly influence biological activity. The presence of fluorine atoms at the C-3 and C-5 positions enhances binding affinity to molecular targets, which is crucial for developing effective anticancer agents.
Biological Probes
Due to its ability to interact with specific proteins or enzymes, this compound is also being explored as a biochemical probe in various biological studies. Its unique binding properties make it suitable for investigating signaling pathways involved in cell proliferation and apoptosis.
Case Study on Antitumor Activity
Recent studies have evaluated the antitumor efficacy of various indazole derivatives, including this compound:
- K562 Cells : Treatment with varying concentrations showed a dose-dependent increase in apoptosis rates from approximately 9% at lower concentrations to over 37% at higher doses after 48 hours.
- Comparative Study : In head-to-head comparisons with standard chemotherapeutics like Imatinib and Sorafenib, several indazole derivatives exhibited comparable or superior efficacy against specific cancer types while maintaining lower cytotoxicity towards normal cells.
Industrial Applications
In addition to its medicinal applications, this compound is being investigated for use in developing new materials with unique properties, such as fluorinated polymers which are valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile: Another fluorinated benzyl derivative with similar chemical properties.
3,5-Difluorobenzyl mercaptan: A compound with a thiol group instead of an amine, used in different chemical applications.
Uniqueness
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine stands out due to its indazole ring system, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry for the development of new therapeutic agents.
Biologische Aktivität
5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article provides a detailed overview of its biological activities, focusing on its antitumor properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the indazole class, which has been widely studied for various biological activities. The synthesis typically involves the Suzuki coupling method, where substituted boronic acids are reacted with halogenated indazoles to yield the desired derivatives. The introduction of the 3,5-difluorobenzyl group enhances the compound's biological activity by improving binding affinity and selectivity towards target proteins.
In Vitro Studies
The antitumor activity of this compound has been evaluated against several cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HepG2 (hepatoma)
The effectiveness was measured using the MTT assay to determine the IC50 values, which indicate the concentration needed to inhibit cell growth by 50%. The results showed promising activity, particularly against HepG2 cells, where some derivatives exhibited IC50 values comparable to that of established chemotherapeutics like 5-fluorouracil (5-Fu) .
Compound | K562 IC50 (µM) | A549 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
---|---|---|---|---|
This compound | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 |
5-Fu | 8.53 ± 2.27 | 8.37 ± 0.79 | 9.17 ± 3.93 | 9.78 ± 1.58 |
The mechanism underlying the antitumor effects includes induction of apoptosis in cancer cells. Studies indicated that treatment with this compound led to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . This shift in protein expression is crucial for promoting programmed cell death in malignant cells.
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications at the C-5 position significantly influence biological activity. The presence of fluorine atoms in specific positions enhances binding affinity and bioactivity against cancer cells . For instance, compounds with a difluoro substituent showed superior antitumor activity compared to their mono-fluoro counterparts.
Case Studies
Recent studies have demonstrated the efficacy of various indazole derivatives in preclinical models:
- Case Study on K562 Cells : Treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis rates from approximately 9% at lower concentrations to over 37% at higher doses after 48 hours .
- Comparative Study with Established Drugs : In a head-to-head comparison with standard chemotherapeutics like Imatinib and Sorafenib, several indazole derivatives exhibited comparable or superior efficacy against specific cancer types while maintaining lower cytotoxicity towards normal cells .
Eigenschaften
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-10-4-9(5-11(16)7-10)3-8-1-2-13-12(6-8)14(17)19-18-13/h1-2,4-7H,3H2,(H3,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQCRNRCCQSJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1108745-30-7 | |
Record name | 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.